molecular formula C14H11ClO B1593474 4-Acetyl-4'-chlorobiphenyl CAS No. 5002-07-3

4-Acetyl-4'-chlorobiphenyl

Cat. No. B1593474
CAS RN: 5002-07-3
M. Wt: 230.69 g/mol
InChI Key: NPGUSEJJJVVVME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04125612

Procedure details

To a cooled, stirred suspension containing 154 gms. of anhydrous aluminum chloride, 800 ml. of carbon tetrachloride and 200 gms of p-chlorobiphenyl add (dropwise) 91 gms of acetyl chloride. When the reaction temperature of the mixture reaches 10° C., add 60 ml of methylene chloride and allow the reaction mixture to slowly reach room temperature. Stir the mixture overnight. Pour the resulting mixture into 1 liter of crushed ice and water containing 100 ml. of conc. hydrochloric acid. Separate the organic phase, dry over anhydrous sulfate, filter, concentrate, and triturate the solid residue with 600 ml. of hexane to yield 1-(4'chloro[1,1']biphenyl-4-yl) ethanone, m.p. 100°-101° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Quantity
200 g
Type
reactant
Reaction Step Five
Quantity
91 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:8][CH:7]=1.[C:18](Cl)(=[O:20])[CH3:19].Cl>O.C(Cl)Cl.C(Cl)(Cl)(Cl)Cl>[Cl:5][C:6]1[CH:7]=[CH:8][C:9]([C:12]2[CH:17]=[CH:16][C:15]([C:18](=[O:20])[CH3:19])=[CH:14][CH:13]=2)=[CH:10][CH:11]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
ice
Quantity
1 L
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
200 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=CC=CC=C1
Name
Quantity
91 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
To a cooled, stirred suspension
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing 154 gms
CUSTOM
Type
CUSTOM
Details
reaches 10° C.
CUSTOM
Type
CUSTOM
Details
to slowly reach room temperature
STIRRING
Type
STIRRING
Details
Stir the mixture overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Separate the organic phase
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over anhydrous sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
triturate the solid residue with 600 ml

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=CC=C(C=C1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.